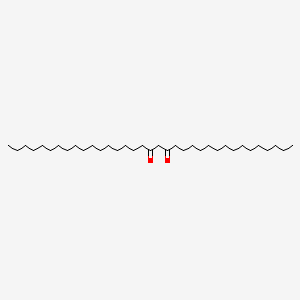![molecular formula C15H13N3 B14507720 (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohepta[b]pyrrole ring, and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclohepta[b]pyrrole ring, followed by the introduction of the phenyl group and the hydrazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and yield, as well as implementing continuous flow processes to maintain consistent production. The use of advanced technologies such as automated reactors and real-time monitoring systems can further improve the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: These compounds contain sulfur atoms and exhibit a wide range of chemical properties and reactivities.
Uniqueness
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is unique due to its specific structural features, which combine a cyclohepta[b]pyrrole ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine |
InChI |
InChI=1S/C15H13N3/c16-18-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10,17H,16H2/b18-14+ |
Clé InChI |
FQCAGMRQMWEKEO-NBVRZTHBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CNC\3=C2C=CC=C/C3=N\N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=CC3=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)

![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)

![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)






![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
